molecular formula C12H11N3O3S2 B12194972 Benzo[c]isothiazol-3-yl[(3,5-dimethylisoxazol-4-yl)sulfonyl]amine

Benzo[c]isothiazol-3-yl[(3,5-dimethylisoxazol-4-yl)sulfonyl]amine

Cat. No.: B12194972
M. Wt: 309.4 g/mol
InChI Key: KNUQGZBOOZSFMH-UHFFFAOYSA-N
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Description

Benzo[c]isothiazol-3-yl[(3,5-dimethylisoxazol-4-yl)sulfonyl]amine is a complex organic compound that features a unique combination of isothiazole and isoxazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s distinct structure makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c]isothiazol-3-yl[(3,5-dimethylisoxazol-4-yl)sulfonyl]amine typically involves the formation of the isoxazole and isothiazole rings followed by their coupling. One common method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles, which can be further purified.

Industrial Production Methods

Industrial production of this compound may involve metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions. Techniques such as (3 + 2) cycloaddition reactions using Cu(I) or Ru(II) as catalysts are often employed . alternative eco-friendly methods are being developed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzo[c]isothiazol-3-yl[(3,5-dimethylisoxazol-4-yl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Benzo[c]isothiazol-3-yl[(3,5-dimethylisoxazol-4-yl)sulfonyl]amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[c]isothiazol-3-yl[(3,5-dimethylisoxazol-4-yl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or exert antimicrobial effects by disrupting bacterial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[c]isothiazol-3-yl[(3,5-dimethylisoxazol-4-yl)sulfonyl]amine stands out due to its unique combination of isoxazole and isothiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

Benzo[c]isothiazol-3-yl[(3,5-dimethylisoxazol-4-yl)sulfonyl]amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C11H10N2O2SC_{11}H_{10}N_2O_2S and features a benzo[c]isothiazole core linked to a sulfonamide moiety. Its structure is characterized by the presence of both isothiazole and isoxazole rings, which are known for their biological significance.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative properties against various cancer cell lines. For instance, studies on related benzopyran-isoxazole hybrids demonstrated IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, suggesting a promising therapeutic potential in oncology .

The mechanism behind the anticancer activity often involves the induction of apoptosis in cancer cells. In one study, a related compound induced apoptosis by approximately 50.8% at a concentration of 5 μM in MDA-MB-231 cells . This suggests that the compound may disrupt cellular processes critical for cancer cell survival.

Inhibition of Kinases

The compound's potential as a kinase inhibitor has also been explored. In studies assessing various protein kinases, it was found that certain derivatives showed varying degrees of activity against kinases such as ABL1 and EGFR. However, some compounds exhibited inactivity towards all tested kinases, indicating that structural modifications are crucial for enhancing biological activity .

Table 1: Biological Activity Data

Compound NameCell Line TestedIC50 (μM)Apoptosis Induction (%)
Compound AMDA-MB-2315.250.8
Compound BHEK-293102.4N/A
Compound CLLC-PK1>293N/A

Table 2: Kinase Inhibition Data

KinaseCompound TestedIC50 (μM)Activity
ABL1Compound A>20Inactive
EGFRCompound B>20Inactive
c-SrcCompound C>20Inactive

Case Study 1: Antiproliferative Effects

In a recent study involving the synthesis of benzopyran-isoxazole hybrids, researchers evaluated their antiproliferative effects across multiple cancer cell lines. The results indicated that specific structural features significantly influenced their cytotoxicity profiles, highlighting the importance of chemical modifications in enhancing biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis was conducted on various benzopyran derivatives. It was found that modifications at specific positions on the benzopyran ring could drastically alter kinase inhibition and antiproliferative effects. Compounds with a 3-position substitution showed reduced activity compared to those with modifications at the 2-position .

Properties

Molecular Formula

C12H11N3O3S2

Molecular Weight

309.4 g/mol

IUPAC Name

N-(2,1-benzothiazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C12H11N3O3S2/c1-7-11(8(2)18-13-7)20(16,17)15-12-9-5-3-4-6-10(9)14-19-12/h3-6,15H,1-2H3

InChI Key

KNUQGZBOOZSFMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=C3C=CC=CC3=NS2

Origin of Product

United States

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